molecular formula C13H11ClN2O3S B2892632 3-(4-Chloro-3-nitroanilino)-1-(2-thienyl)-1-propanone CAS No. 883794-08-9

3-(4-Chloro-3-nitroanilino)-1-(2-thienyl)-1-propanone

Cat. No.: B2892632
CAS No.: 883794-08-9
M. Wt: 310.75
InChI Key: BWKBRENHHLIMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-3-nitroanilino)-1-(2-thienyl)-1-propanone is an organic compound that features a complex structure with a combination of aromatic rings and functional groups

Scientific Research Applications

3-(4-Chloro-3-nitroanilino)-1-(2-thienyl)-1-propanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used as a probe to study enzyme interactions and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitroanilino)-1-(2-thienyl)-1-propanone typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Amination: The nitro compound is then reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.

    Coupling Reaction: The amine is then coupled with a thienyl ketone under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-nitroanilino)-1-(2-thienyl)-1-propanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Major Products Formed

    Reduction: Formation of 3-(4-Amino-3-nitroanilino)-1-(2-thienyl)-1-propanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones from the thienyl ring.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-nitroanilino)-1-(2-thienyl)-1-propanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-3-nitroanilino)-1-phenyl-1-propanone: Similar structure but with a phenyl ring instead of a thienyl ring.

    3-(4-Chloro-3-nitroanilino)-1-(2-furyl)-1-propanone: Similar structure but with a furyl ring instead of a thienyl ring.

Uniqueness

3-(4-Chloro-3-nitroanilino)-1-(2-thienyl)-1-propanone is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-(4-chloro-3-nitroanilino)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S/c14-10-4-3-9(8-11(10)16(18)19)15-6-5-12(17)13-2-1-7-20-13/h1-4,7-8,15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKBRENHHLIMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.